Curcumin
Overview
Description
Curcumin is a bright yellow chemical compound produced by plants of the Curcuma longa species, commonly known as turmeric. It is the principal curcuminoid of turmeric, a member of the ginger family, Zingiberaceae. This compound is widely used as a herbal supplement, cosmetics ingredient, food flavoring, and food coloring . Chemically, this compound is a polyphenol, more specifically a diarylheptanoid, belonging to the group of curcuminoids, which are phenolic pigments responsible for the yellow color of turmeric .
Mechanism of Action
Target of Action
Curcumin, a polyphenolic compound derived from turmeric, has been shown to interact with a wide range of molecular targets. These include various cellular enzymes, growth factors, transcription factors, and inflammatory cytokines . For instance, this compound can modulate the activity of DNA (cytosine-5)-methyltransferase-1, heme oxygenase-1, Nrf2, β-catenin, cyclooxygenase-2, NF-kappaB, inducible nitric oxide synthase, nitric oxide, amyloid plaques, reactive oxygen species, vascular endothelial growth factor, cyclin D1, glutathione, P300/CBP, 5-lipoxygenase, cytosolic phospholipase A2, prostaglandin E2, inhibitor of NF-kappaB kinase-1, -2, P38MAPK, p-Tau, tumor necrosis factor-α, forkhead box O3a, CRAC .
Mode of Action
This compound’s mode of action is multifaceted due to its interaction with multiple targets. It acts as a scavenger of oxygen species, such as hydroxyl radical, superoxide anion, and singlet oxygen, and inhibits lipid peroxidation as well as peroxide-induced DNA damage . This compound mediates potent anti-inflammatory and anti-carcinogenic actions via modulating various signaling molecules .
Biochemical Pathways
This compound influences several biochemical pathways. It has been shown to control inflammation by downregulating genes associated with oxidative stress and fibrogenesis pathways . This compound also affects pathways like the PI3K-Akt signaling pathway, MAPK signaling pathway, EGFR tyrosine kinase inhibitor resistance, and IL-17 signaling pathway .
Pharmacokinetics
These factors limit the therapeutic efficacy of this compound. Recent research has focused on improving this compound’s bioavailability through various strategies, including the use of nanoparticle-based carriers .
Result of Action
At the molecular and cellular level, this compound exhibits a range of effects. It can inhibit tumor cell growth, induce apoptosis, and inhibit angiogenesis . This compound also has the ability to regulate the dynamics of focal adhesions and influence cell migration . Furthermore, it can induce modifications of histones (acetylation/deacetylation), which are among the most important epigenetic changes responsible for altered expression of genes leading to modulating the risks of cancers .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the extraction yield of this compound can be improved by certain enzymes, but degradation of this compound occurs when enzyme pretreatment exceeds a certain duration .
Biochemical Analysis
Biochemical Properties
Curcumin plays a crucial role in various biochemical reactions. It interacts with numerous enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to bind directly to signaling molecules such as protein kinase, protein reductase, and histone acetyltransferase . These interactions can modulate cellular signaling pathways and gene expression, contributing to its therapeutic effects. Additionally, this compound exhibits metal chelation properties, which can impact metal ion homeostasis and oxidative stress .
Cellular Effects
This compound exerts a wide range of effects on different cell types and cellular processes. It has been demonstrated to reduce the proliferation of cancer cells and the human malaria parasite Plasmodium falciparum by disrupting microtubule structure . This compound also influences cell signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, leading to the suppression of pro-inflammatory cytokines . Furthermore, this compound can modulate gene expression and cellular metabolism, enhancing its potential as a therapeutic agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to and inhibit enzymes such as xanthine oxidase and human immunodeficiency virus (HIV1) integrase . This compound also interacts with chemokines and chemokine receptors, modulating immune responses and inflammatory processes . Additionally, this compound can induce cell cycle arrest and apoptosis in cancer cells by regulating cell cycle-related and apoptosis-related proteins . These molecular interactions contribute to this compound’s diverse pharmacological activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound exhibits good photostability in the dark but undergoes significant photodegradation under light exposure . This degradation can impact its bioavailability and therapeutic efficacy. Long-term studies have shown that this compound can inhibit cancer cell proliferation and induce apoptosis, with sustained effects observed in both in vitro and in vivo models . The stability and degradation of this compound need to be carefully considered in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound can improve cognitive performance in animal models of Alzheimer’s disease, with significant positive effects observed at specific dosages . High doses of this compound may lead to adverse effects, such as digestive upset in dogs . It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, including glycine, serine, and threonine metabolism, as well as glycerolipid metabolism . It can modulate the activity of enzymes such as NADPH-dependent this compound/dihydrothis compound reductase (CurA), which converts this compound into its metabolites . These metabolic interactions can influence the bioavailability and pharmacokinetics of this compound, impacting its therapeutic potential.
Transport and Distribution
This compound’s transport and distribution within cells and tissues are influenced by various factors. It undergoes rapid metabolism and elimination, resulting in low bioavailability . To address this challenge, innovative delivery systems such as nanoparticles and liposomes have been developed to enhance this compound’s solubility and bioavailability . These delivery systems can improve this compound’s distribution and accumulation in target tissues, enhancing its therapeutic efficacy.
Subcellular Localization
This compound’s subcellular localization plays a critical role in its activity and function. Studies have shown that this compound can localize to mitochondria, lysosomes, and peroxisomes in intestinal cells . This localization can influence this compound’s interactions with cellular organelles and its overall bioactivity. Additionally, this compound’s targeting to specific compartments or organelles can be directed by post-translational modifications and targeting signals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Curcumin can be synthesized through various methods. One common synthetic route involves the condensation of vanillin with acetylacetone in the presence of boric anhydride and butylamine. The reaction conditions typically include heating the mixture to around 80-100°C for several hours .
Industrial Production Methods: Industrial production of this compound primarily involves extraction from the rhizomes of Curcuma longa. The extraction process includes drying the rhizomes, grinding them into a powder, and then using solvents like ethanol, methanol, or acetone to extract this compound. Advanced extraction technologies, such as supercritical fluid extraction and ultrasound-assisted extraction, are also employed to improve yield and purity .
Chemical Reactions Analysis
Types of Reactions: Curcumin undergoes various chemical reactions, including oxidation, reduction, nucleophilic addition, and hydrolysis.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride is commonly used to reduce this compound to its dihydro form.
Nucleophilic Addition: this compound undergoes Michael addition reactions with nucleophiles such as thiols and amines.
Hydrolysis: Acidic or basic hydrolysis of this compound leads to the formation of ferulic acid and vanillin
Major Products: The major products formed from these reactions include dihydrothis compound, ferulic acid, and vanillin .
Scientific Research Applications
Curcumin has a wide range of scientific research applications due to its diverse biological activities. It is extensively studied for its antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. In chemistry, this compound is used as a reagent for the detection of boron and as a complexing agent for metal ions. In biology and medicine, this compound is investigated for its potential therapeutic effects in conditions such as cancer, Alzheimer’s disease, cardiovascular diseases, and diabetes. It is also used in the food industry as a natural colorant and preservative .
Comparison with Similar Compounds
Curcumin belongs to the group of curcuminoids, which also includes demethoxythis compound and bis-demethoxythis compound. These compounds share similar biological properties but differ in their chemical structures and efficacy. This compound is the most potent and widely studied among them. Other similar compounds include gingerol and shogaol, which are found in ginger and exhibit similar anti-inflammatory and antioxidant activities. this compound is unique in its ability to modulate multiple molecular targets and pathways, making it a versatile compound with broad therapeutic potential .
Properties
IUPAC Name |
(1E,6E)-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h3-12,24-25H,13H2,1-2H3/b7-3+,8-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLDPWHFBUODDF-FCXRPNKRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 | |
Record name | CURCUMIN | |
Source | CAMEO Chemicals | |
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Record name | curcumin | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Curcumin | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8031077 | |
Record name | Curcumin | |
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Molecular Weight |
368.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Curcumin appears as orange-yellow needles. (NTP, 1992), Orange-yellow crystalline powder, Orange-yellow solid; [Merck Index] Orange-yellow powder; [MSDSonline], Solid | |
Record name | CURCUMIN | |
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Record name | CURCUMIN | |
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URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Curcumin | |
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Record name | Curcumin | |
Source | Human Metabolome Database (HMDB) | |
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Solubility |
Slightly soluble (hot) (NTP, 1992), Insoluble in cold water, DARK RED; INSOL IN OIL DILL, VEGETABLE OIL; SOL IN OIL CLOVE; PARTLY SOL IN PROPYLENE GLYCOL, OIL CASSIA /TURMERIC/, Insoluble in water, Insoluble in ether; soluble in alcohol, glacial acetic acid, Very soluble in ethanol, acetic acid | |
Record name | CURCUMIN | |
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Record name | Curcumin | |
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Record name | CURCUMIN | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4334 | |
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Density |
0.9348 at 59 °F (NTP, 1992) - Less dense than water; will float | |
Record name | CURCUMIN | |
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Mechanism of Action |
Curcumin acts as a scavenger of oxygen species, such as hydroxyl radical, superoxide anion, and singlet oxygen and inhibit lipid peroxidation as well as peroxide-induced DNA damage. Curcumin mediates potent anti-inflammatory agent and anti-carcinogenic actions via modulating various signalling molecules. It suppresses a number of key elements in cellular signal transduction pathways pertinent to growth, differentiation, and malignant transformation; it was demonstrated _in vitro_ that curcumin inhibits protein kinases, c-Jun/AP-1 activation, prostaglandin biosynthesis, and the activity and expression of the enzyme cyclooxygenase (COX)-2., Curcumin, a polyphenolic natural product, exhibits therapeutic activity against a number of diseases, attributed mainly to its chemical structure and unique physical, chemical, and biological properties. It is a diferuloyl methane molecule [1,7-bis (4-hydroxy-3- methoxyphenyl)-1,6-heptadiene-3,5-dione)] containing two ferulic acid residues joined by a methylene bridge. It has three important functionalities: an aromatic o-methoxy phenolic group, alpha, beta-unsaturated beta-diketo moiety and a seven carbon linker. Extensive research in the last two decades has provided evidence for the role of these different functional groups in its crucial biological activities. A few highlights of chemical structural features associated with the biological activity of curcumin are: The o-methoxyphenol group and methylenic hydrogen are responsible for the antioxidant activity of curcumin, and curcumin donates an electron/ hydrogen atom to reactive oxygen species. Curcumin interacts with a number of biomolecules through non-covalent and covalent binding. The hydrogen bonding and hydrophobicity of curcumin, arising from the aromatic and tautomeric structures along with the flexibility of the linker group are responsible for the non-covalent interactions. The alpha, beta-unsaturated beta-diketone moiety covalently interacts with protein thiols, through Michael reaction. The beta-diketo group forms chelates with transition metals, thereby reducing the metal induced toxicity and some of the metal complexes exhibit improved antioxidant activity as enzyme mimics. New analogues with improved activity are being developed with modifications on specific functional groups of curcumin..., The present study demonstrates that curcumin acts as pro-oxidant and sensitizes human lung adenocarcinoma epithelial cells (A549) to apoptosis via intracellular redox status mediated pathway. Results indicated that curcumin induced cell toxicity (light microscopy and MTT assay) and apoptosis (AnnexinV-FITC/PI labeling and caspase-3 activity) in these cells. These events seem to be mediated through generation of reactive oxygen species (ROS) and superoxide radicals (SOR) and enhanced levels of lipid peroxidation. These changes were accompanied by increase in oxidized glutathione (GSSG), reduced glutathione (GSH) and gamma-glutamylcysteine synthetase (gamma-GCS) activity, but decrease in GSH/GSSG ratio. The induction of apoptosis and decrease in GSH/GSSG ratio was also accompanied by sustained phosphorylation and activation of p38 mitogen activated protein kinase (MAPK). On the other hand, addition of N-acetyl cysteine (NAC), an antioxidant, blocked the curcumin-induced ROS production and rescued malignant cells from curcumin-induced apoptosis through caspase-3 deactivation. However, L-buthionine sulfoximine (BSO), a GSH synthesis blocking agent, further enhanced curcumin-induced ROS production and apoptosis in A549 cells. Decreased GSH/GSSG ratio seems to be a crucial factor for the activation of MAPK signaling cascade by curcumin. The study therefore, provides an insight into the molecular mechanism involved in sensitization of lung adenocarcinoma cells to apoptosis by curcumin., Curcumin has many pharmaceutical applications, many of which arise from its potent antioxidant properties. The present research examined the antioxidant activities of curcumin in polar solvents by a comparative study using ESR, reduction of ferric iron in aqueous medium and intracellular ROS/toxicity assays. ESR data indicated that the steric hindrance among adjacent big size groups within a galvinoxyl molecule limited the curcumin to scavenge galvinoxyl radicals effectively, while curcumin showed a powerful capacity for scavenging intracellular smaller oxidative molecules such as H2O2, HO-, ROO-. Cell viability and ROS assays demonstrated that curcumin was able to penetrate into the polar medium inside the cells and to protect them against the highly toxic and lethal effects of cumene hydroperoxide. Curcumin also showed good electron-transfer capability, with greater activity than trolox in aqueous solution. Curcumin can readily transfer electron or easily donate H-atom from two phenolic sites to scavenge free radicals. The excellent electron transfer capability of curcumin is because of its unique structure and different functional groups, including a beta-diketone and several pi electrons that have the capacity to conjugate between two phenyl rings. Therefore, since curcumin is inherently a lipophilic compound, because of its superb intracellular ROS scavenging activity, it can be used as an effective antioxidant for ROS protection within the polar cytoplasm., Curcumin (diferuloylmethane), the yellow pigment in Indian saffron (Curcuma longa; also called turmeric, haldi, or haridara in the East and curry powder in the West), has been consumed by people for centuries as a dietary component and for a variety of proinflammatory ailments. Extensive research within the last decade in cell culture and in rodents has revealed that curcumin can sensitize tumors to different chemotherapeutic agents including doxorubicin, 5-FU, paclitaxel, vincristine, melphalan, butyrate, cisplatin, celecoxib, vinorelbine, gemcitabine, oxaliplatin, etoposide, sulfinosine, thalidomide, and bortezomib. Chemosensitization has been observed in cancers of the breast, colon, pancreas, gastric, liver, blood, lung, prostate, bladder, cervix, ovary, head and neck, and brain and in multiple myeloma, leukemia, and lymphoma. Similar studies have also revealed that this agent can sensitize a variety of tumors to gamma radiation including glioma, neuroblastoma, cervical carcinoma, epidermal carcinoma, prostate cancer, and colon cancer. How curcumin acts as a chemosensitizer and radiosensitizer has also been studied extensively. For example, it downregulates various growth regulatory pathways and specific genetic targets including genes for NF-kappaB, STAT3, COX2, Akt, antiapoptotic proteins, growth factor receptors, and multidrug-resistance proteins. Although it acts as a chemosensitizer and radiosensitizer for tumors in some cases, curcumin has also been shown to protect normal organs such as liver, kidney, oral mucosa, and heart from chemotherapy and radiotherapy-induced toxicity. The protective effects of curcumin appear to be mediated through its ability to induce the activation of NRF2 and induce the expression of antioxidant enzymes (e.g., hemeoxygenase-1, glutathione peroxidase, modulatory subunit of gamma-glutamyl-cysteine ligase, and NAD(P)H:quinone oxidoreductase 1, increase glutathione (a product of the modulatory subunit of gamma-glutamyl-cysteine ligase), directly quench free radicals, and inhibit p300 HAT activity., For more Mechanism of Action (Complete) data for CURCUMIN (6 total), please visit the HSDB record page. | |
Record name | Curcumin | |
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Color/Form |
Orange-yellow, crystal powder; gives brownish-red color with alkali; light-yellow color with acids, Orange-yellow needles, Orange yellow prisms, rhombic prisms from methanol | |
CAS No. |
458-37-7, 8024-37-1 | |
Record name | CURCUMIN | |
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Record name | Curcumin | |
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Record name | 1,6-Heptadiene-3,5-dione, 1,7-bis(4-hydroxy-3-methoxyphenyl)-, (1E,6E)- | |
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Record name | 1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione | |
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Record name | Curcumin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002269 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
356 to 361 °F (NTP, 1992), 179 °C-182 °C, 183 °C | |
Record name | CURCUMIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20062 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Curcumin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11672 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CURCUMIN | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | CURCUMIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4334 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Curcumin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002269 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does curcumin exert its anti-inflammatory effects?
A1: this compound exhibits anti-inflammatory activity through multiple mechanisms. It has been shown to suppress cyclo-oxygenase (COX) enzyme activity [], suppress lipo-oxygenase enzyme activity, and act as a free radical scavenger []. It also inhibits the activation of the NF-κB pathway, a key regulator of inflammation [].
Q2: What is the role of this compound in modulating apoptosis?
A2: this compound can induce apoptosis in various cancer cell lines. Studies show it achieves this by activating caspase-3 [] and increasing the expression of pro-apoptotic proteins like Bax [, ] while decreasing the expression of anti-apoptotic proteins like Bcl-2 [, ]. Additionally, this compound influences the expression of RASSF1A, a protein associated with cell cycle regulation and apoptosis [].
Q3: How does this compound impact angiogenesis?
A3: this compound displays anti-angiogenic properties by inhibiting endothelial cell proliferation and tube formation [, ]. It also downregulates the expression and activity of metalloproteinases, particularly the 72 kDa metalloproteinase, which play a crucial role in angiogenesis [].
Q4: Can this compound affect the mammalian target of rapamycin (mTOR) pathway?
A4: Yes, research indicates that this compound can disrupt the mTOR-raptor complex, leading to inhibition of mTORC1 activity []. This inhibition results in decreased phosphorylation of downstream effector molecules, such as p70 S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E (eIF4E) binding protein 1 (4E-BP1) [].
Q5: What is the significance of this compound’s interaction with the proteasome?
A5: this compound demonstrates the ability to inhibit proteasome activity []. This inhibition leads to the accumulation of ubiquitinated proteins and specific proteasome target proteins, ultimately contributing to the induction of apoptosis in cancer cells [].
Q6: What is the chemical structure of this compound?
A6: this compound ((1E,6E)-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione) is a diferuloylmethane, a linear diarylheptanoid. It consists of two aromatic rings (phenols) linked by a seven-carbon conjugated linker.
Q7: What spectroscopic techniques are useful for characterizing this compound?
A7: Various spectroscopic techniques can be employed to characterize this compound. These include: * FTIR Spectroscopy: Identifies functional groups in this compound, such as phenolic –OH and C=O enol groups, and provides information about metal-ligand interactions in this compound complexes []. * 1H NMR Spectroscopy: Allows for the identification and quantification of this compound, bisdemethoxythis compound, and demethoxythis compound in plant extracts [].
Q8: How stable is this compound under different conditions?
A8: this compound's stability is influenced by factors like pH, temperature, and the presence of other compounds: * pH: this compound degrades more rapidly in alkaline conditions []. * Temperature: Higher temperatures accelerate this compound degradation []. * Drug Interactions: Certain over-the-counter drugs, like acetylsalicylic acid, can improve this compound's stability in physiological conditions [].
Q9: How can the stability and bioavailability of this compound be enhanced?
A9: Various strategies can be employed to enhance the stability and bioavailability of this compound: * Encapsulation in nanoparticles: Loading this compound into nanoparticles, such as chitosan-pectinate nanoparticles [], polymeric micelles [, , , ], or dendrimers [], improves its stability and bioavailability. * Complexation with phosphatidylcholine: Forming complexes with phosphatidylcholine enhances this compound's water and lipid solubility, thereby increasing its absorption and bioavailability [].
Q10: What in vitro models have been used to study the effects of this compound?
A10: Several cell lines have been utilized to investigate this compound's effects, including: * Cancer Cell Lines: HT-29 and WiDr (colon cancer) [], A549 (lung adenocarcinoma) [], MCF-7 and MDA-MB-468 (breast cancer) [], PC-3 (prostate cancer) [], HepG2 (liver cancer) [], Bel-7402 (liver cancer) [], B16 (melanoma) []. * Primary Cells: Primary endothelial cells [], primary microglia [], rat cardiac fibroblasts []. * Other Cell Types: Caco-2 (human epithelial colorectal adenocarcinoma cells) [].
Q11: What animal models are relevant to this compound research?
A11: Animal models employed in this compound research include: * Mice: Alloxan-induced diabetic mice [], D-galactose-induced aging mice [], C57BL/6 mice bearing metastatic Lewis lung carcinoma [], Neuro2A neuroblastoma-bearing mice [], mice with middle cerebral artery occlusion (MCAO) for stroke studies [], C57BL/6 mice infected with Helicobacter pylori []. * Rats: Alloxan-induced diabetic rats [], Wistar-derived rats for metabolism studies [], Sprague-Dawley rats for cardiac fibrosis studies [], Sprague-Dawley rats with global cerebral ischemia (GCI) [].
Q12: What are the major factors limiting the bioavailability of this compound?
A12: The low bioavailability of this compound is primarily attributed to: * Poor absorption: Limited absorption from the gastrointestinal tract [, ]. * Rapid metabolism: Extensive metabolism, primarily through glucuronidation []. * Rapid systemic elimination: Fast clearance from the bloodstream [].
Q13: How does this compound's metabolism differ between species?
A13: Research using Lipocurc™ (liposomal this compound) revealed species-dependent differences in this compound and tetrahydrothis compound (THC) disposition in blood cells []. Dogs showed significantly higher red blood cell levels of THC compared to humans, suggesting species-specific metabolic pathways and rates.
Q14: How is computational chemistry employed in this compound research?
A14: Computational chemistry plays a crucial role in understanding this compound's properties and interactions: * Molecular Docking: Predicts the binding affinities and interactions of this compound with various molecular targets, such as GSTA1, GSTO1, KEAP1, BACE1, and MAOA []. * QSAR Modeling: Establishes relationships between this compound's structure and its biological activity, aiding in the design of more potent and selective analogues. * Semiempirical AM1 Calculations: Investigates the heat of formation for different this compound tautomers and helps understand the influence of substituents on tautomeric equilibrium [].
Q15: Have any adverse effects been associated with this compound use?
A15: While generally considered safe, excessive this compound intake may lead to adverse effects on various organs and systems []. Further research is necessary to fully understand the potential long-term effects of high-dose this compound supplementation.
Q16: What drug delivery strategies are being explored to enhance this compound's therapeutic efficacy?
A16: Researchers are actively investigating various drug delivery approaches to improve this compound's targeting and delivery to specific tissues:
- Nanoparticle-based delivery: Encapsulating this compound in nanoparticles like liposomes, polymeric micelles, and dendrimers enhances its solubility, stability, and targeted delivery [, , , , , ].
- Magnetic targeting: Incorporating magnetic nanoparticles, such as Fe3O4, into this compound-loaded nanocarriers allows for magnetically guided delivery to tumor sites [].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.